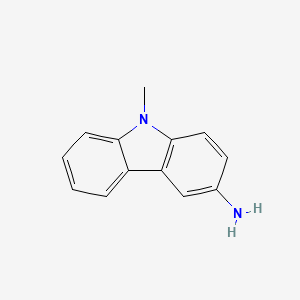

9-Methyl-9H-carbazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMXMLCYGWOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210057 | |

| Record name | 9H-Carbazol-3-amine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61166-04-9 | |

| Record name | 9-Methyl-9H-carbazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61166-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-3-nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-3-amine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-3-AMINOCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZQ2F58W2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 9-Methyl-9H-carbazol-3-amine starting materials

An In-depth Technical Guide to the Synthesis of 9-Methyl-9H-carbazol-3-amine: Starting Materials and Core Methodologies

Abstract

This compound is a pivotal structural motif and a versatile precursor in the fields of medicinal chemistry, materials science, and organic electronics. Its derivatives are integral to the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and various functional dyes. This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into process optimization, and grounding all claims in authoritative references. The guide focuses on two predominant and industrially relevant strategies: the classical nitration-reduction pathway and modern palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of the Carbazole Core

The carbazole nucleus, a rigid and electron-rich aromatic heterocycle, is a privileged scaffold in chemical synthesis. The introduction of an amino group at the C-3 position and a methyl group at the N-9 position creates this compound, a molecule with tailored electronic properties and specific vectors for further functionalization. This compound serves as a critical building block for a wide array of more complex molecules, including bioactive alkaloids and high-performance organic materials.[1] The selection of an appropriate synthetic strategy is therefore a critical decision, balancing factors such as starting material availability, scalability, cost-effectiveness, and functional group tolerance.

This guide will dissect the most reliable methods for its preparation, providing a comparative analysis to aid researchers in making informed decisions for their specific applications.

Synthetic Strategy I: The Classical Nitration-Reduction Pathway

This two-step approach is one of the most established and straightforward methods for preparing 3-aminocarbazoles. It leverages the inherent reactivity of the carbazole ring system towards electrophilic substitution. The strategy begins with the regioselective nitration of a readily available N-alkylated carbazole, followed by the reduction of the resulting nitro intermediate.

Foundational Starting Material: 9-Methyl-9H-carbazole

The precursor for this route is 9-Methyl-9H-carbazole. It can be synthesized via the N-alkylation of 9H-carbazole using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. Alternatively, it can be prepared through methods like the Fischer indole synthesis from N-methyl-N-phenylhydrazine.[2][3]

Step 1: Regioselective Electrophilic Nitration

The carbazole nucleus is highly activated towards electrophilic aromatic substitution. The nitrogen atom directs incoming electrophiles primarily to the 3 and 6 positions due to resonance stabilization of the sigma complex.

Causality of Experimental Choice: The reaction is typically performed using a mixture of nitric acid and a milder acid like acetic acid. This combination generates the nitronium ion (NO₂⁺) in a controlled manner, preventing over-nitration and decomposition that can occur with harsher nitrating mixtures (e.g., H₂SO₄/HNO₃). The reaction regioselectively yields 3-nitro-9-methyl-9H-carbazole.[1][4] A patent also describes a method for producing 3-nitro-9-ethylcarbazole, highlighting the industrial relevance of this nitration step.[5]

Experimental Protocol 1: Nitration of 9-Methyl-9H-carbazole

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9-methyl-9H-carbazole (1.0 eq) in glacial acetic acid at room temperature.

-

Nitration: Cool the solution in an ice bath. Add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly into a beaker of ice water. The yellow solid product, 3-nitro-9-methyl-9H-carbazole, will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol. The product can be further purified by recrystallization from ethanol or acetone.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective, with the choice often depending on scale, cost, and the presence of other functional groups.

Causality of Experimental Choice:

-

Metal/Acid Reduction: The use of metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media (e.g., HCl) is a robust, cost-effective, and historically significant method.[1][6] It is particularly well-suited for large-scale preparations.

-

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[6][7] It is a very clean method, with water being the only byproduct, but requires specialized hydrogenation equipment.

-

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst can also be used, avoiding the need for high-pressure hydrogen gas.[8]

The reduction of aromatic nitro compounds is a widely practiced industrial process.[6][8][9]

Experimental Protocol 2: Reduction of 3-Nitro-9-methyl-9H-carbazole

-

Setup: To a suspension of 3-nitro-9-methyl-9H-carbazole (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously for 2-3 hours. The yellow suspension should gradually become a clear solution. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice. Basify the solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography or recrystallization.

Workflow and Visualization

The nitration-reduction pathway is a linear, two-step synthesis.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. air.unimi.it [air.unimi.it]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 9-Methyl-9H-carbazol-3-amine: An NMR and IR Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed exposition on the structural elucidation of 9-Methyl-9H-carbazol-3-amine, a key intermediate in organic synthesis and materials science. Tailored for researchers and drug development professionals, this document moves beyond a mere presentation of data, focusing instead on the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. We will dissect the spectra to provide a masterclass in interpretation, linking empirical data to the underlying molecular architecture. This guide establishes a self-validating protocol for characterization, ensuring that practitioners can confidently verify the identity, purity, and structure of this crucial carbazole derivative.

Introduction: The Significance of this compound

The carbazole scaffold is a privileged heterocyclic motif, forming the core of many pharmacologically active compounds and high-performance organic electronic materials. The specific derivative, this compound, offers a strategic combination of a protected secondary amine (via N-methylation) and a free primary amine at the 3-position, making it a versatile building block for further functionalization.

Accurate and unambiguous structural confirmation is the bedrock of any subsequent research or development. Trivial errors in identification can compromise entire research projects. Therefore, mastering the spectroscopic characterization of this molecule is not merely an academic exercise but a critical quality control checkpoint. This guide provides the foundational knowledge to achieve that mastery.

Core Principle: An Integrated Spectroscopic Approach

No single analytical technique provides a complete picture. Our approach is rooted in the synergistic use of IR and NMR spectroscopy.

-

Infrared (IR) Spectroscopy: Serves as a rapid, effective tool for identifying the key functional groups present. It tells us what is in the molecule (e.g., N-H bonds, C-N bonds, aromatic rings).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed atomic-level map of the molecule. It tells us how the atoms are connected by revealing the chemical environment, count, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The logical workflow for characterization should always begin with IR to confirm functional groups, followed by NMR to assemble the complete structural puzzle.

Figure 1: A streamlined workflow for the spectroscopic characterization of a synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecular bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. These absorptions provide a distinct "fingerprint" of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The modern standard for solid-state IR is the ATR technique, which requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small, representative sample (1-2 mg) of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm, uniform contact between the sample and the crystal. The causality here is critical: good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Spectral Interpretation

The IR spectrum of this compound is dominated by features characteristic of a primary aromatic amine and a substituted aromatic system.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment & Mechanistic Insight |

| 3434 / 3355 | Strong, Sharp | N-H Symmetric & Asymmetric Stretching | This doublet is the unequivocal signature of a primary amine (-NH₂). The two distinct bands arise from the symmetric and asymmetric stretching modes of the two N-H bonds. Their presence immediately confirms the 3-amino functionality. |

| 3050 - 3000 | Medium | Aromatic C-H Stretching | These absorptions are characteristic of sp² C-H bonds found in the carbazole ring system. |

| 2927 | Medium-Weak | Aliphatic C-H Stretching | This signal corresponds to the C-H stretching vibrations of the N-methyl (-CH₃) group. Its presence supports the N-methylation of the carbazole nitrogen. |

| ~1620 | Strong | N-H Scissoring (Bending) | The in-plane bending vibration of the primary amine group provides secondary confirmation of the -NH₂ moiety. |

| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretching | Multiple sharp bands in this region are classic indicators of the aromatic carbazole core. |

| ~1330 | Strong | Aromatic C-N Stretching | This band is indicative of the stretching vibration of the bond between the aromatic ring and the amine nitrogen (Ar-NH₂). |

| ~1236 | Strong | Tertiary Amine C-N Stretching | This absorption can be attributed to the C-N stretching of the N-methylated carbazole nitrogen (Ar₃-N). |

Trustworthiness Check: The absence of a broad absorption band around 3300-3500 cm⁻¹ rules out the presence of significant water (H₂O) contamination. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the purity from common starting materials or oxidized byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy provides the most powerful and detailed information for structural elucidation in solution. By mapping the chemical environment of every proton and carbon atom, we can piece together the molecular skeleton with high confidence.

Experimental Protocol: Sample Preparation & Acquisition

The choice of solvent is the most critical parameter in NMR. It must dissolve the analyte without containing signals that overlap with the analyte's resonances.

-

Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for amines as it can slow down the proton exchange of the -NH₂ group, sometimes allowing for clearer observation of its signal and its coupling to neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), significantly more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

¹H NMR Spectral Interpretation (Data in DMSO-d₆)

The proton NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Figure 2: Numbering scheme for proton assignments in this compound. (Note: A graphical structure is preferred).

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment | Mechanistic Rationale |

| ~7.95 | 1H | d | ~7.8 | H-4 | This proton is ortho to the electron-donating amine group, but its downfield shift is influenced by the anisotropy of the adjacent fused ring. It is split into a doublet by its only neighbor, H-2. |

| ~7.88 | 1H | d | ~8.1 | H-5 | Located on the unsubstituted ring, this proton is adjacent to the ring fusion and experiences a typical downfield aromatic shift. It is split by H-6. |

| ~7.35 | 1H | t | ~7.6 | H-6 | This proton is split by its two neighbors (H-5 and H-7) into a triplet (or more accurately, a doublet of doublets with similar J values). |

| ~7.15 | 1H | t | ~7.4 | H-7 | Similar to H-6, this proton appears as a triplet due to coupling with H-6 and H-8. |

| ~6.99 | 1H | d | ~1.8 | H-2 | This proton is ortho to the strongly electron-donating amine group, causing a significant upfield shift. It is meta-coupled to H-4, resulting in a small doublet splitting. |

| ~6.82 | 1H | dd | ~8.4, 1.8 | H-1 | This proton is para to the amine group and ortho to the methyl-substituted nitrogen. It is split by both H-2 (meta) and H-4 (ortho), resulting in a doublet of doublets. |

| ~5.05 | 2H | s (broad) | - | -NH₂ | The protons of the primary amine are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this signal is well-defined. |

| 3.65 | 3H | s | - | N-CH₃ | The three protons of the methyl group are equivalent and not coupled to any other protons, hence they appear as a sharp singlet. Its position is characteristic for an N-methyl group on an aromatic heterocycle. |

¹³C NMR Spectral Interpretation (Data in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C-4a | Quaternary carbon at a ring junction, deshielded. |

| ~142.1 | C-3 | Carbon directly attached to the electron-donating -NH₂ group, significantly shielded relative to other quaternary carbons. |

| ~138.5 | C-8a | Quaternary carbon at a ring junction adjacent to the N-CH₃ group. |

| ~125.8 | C-6 | Aromatic CH carbon. |

| ~121.2 | C-4 | Aromatic CH carbon. |

| ~120.0 | C-5 | Aromatic CH carbon. |

| ~118.5 | C-7 | Aromatic CH carbon. |

| ~112.0 | C-2 | Aromatic CH carbon ortho to the -NH₂ group, shielded. |

| ~109.5 | C-8 | Aromatic CH carbon adjacent to the N-CH₃ group. |

| ~106.0 | C-1 | Aromatic CH carbon para to the -NH₂ group, highly shielded. |

| ~28.8 | N-CH₃ | The aliphatic carbon of the N-methyl group, appearing in the characteristic upfield region. |

Self-Validation System: The carbon count is a critical check. For this compound (C₁₃H₁₂N₂), we expect to see 11 distinct signals in the ¹³C NMR spectrum (assuming no accidental overlap), corresponding to the 11 unique carbon environments. This matches the data presented.

Conclusion: A Unified Structural Verdict

By integrating the data from both IR and NMR spectroscopy, we arrive at an unambiguous structural confirmation of this compound.

-

IR spectroscopy confirms the presence of the essential functional groups: a primary amine (-NH₂), an N-methyl group, and the aromatic carbazole core.

-

¹H NMR spectroscopy maps the proton framework, confirming the 3-substitution pattern and the N-methylation through characteristic chemical shifts, integrations, and coupling patterns.

-

¹³C NMR spectroscopy validates the carbon skeleton, with the number of unique signals and their chemical shifts aligning perfectly with the proposed structure.

This methodical, multi-technique approach exemplifies a robust and reliable protocol for the characterization of synthetic intermediates, ensuring the integrity and validity of any subsequent scientific investigation.

References

-

Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. , Introduction to Spectroscopy, 5th Edition. Cengage Learning, 2015. URL: [Link]

-

Silverstein, R.M., Webster, F.X., and Kiemle, D.J. , Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons, 2014. URL: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. , "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176–2179. URL: [Link]

An In-depth Technical Guide to the Photophysical Properties of 9-Methyl-9H-carbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a cornerstone in the development of advanced materials for organic electronics, fluorescent probes, and pharmaceutical agents. Their inherent photophysical properties, stemming from a rigid, electron-rich aromatic system, make them ideal candidates for applications requiring efficient light absorption and emission. This technical guide provides a comprehensive exploration of the photophysical characteristics of 9-Methyl-9H-carbazol-3-amine, a key building block in this class of compounds. While direct experimental data for this specific molecule is limited, this guide leverages data from the closely related 9-ethyl-9H-carbazol-3-amine and other 3-aminocarbazole derivatives to provide a robust framework for understanding its behavior. We delve into the synthesis, electronic absorption and emission properties, fluorescence quantum yield, and lifetime, and the influence of solvent polarity (solvatochromism). Furthermore, detailed experimental and computational protocols are provided to empower researchers to characterize this and similar molecules in their own laboratories.

Introduction: The Significance of the 9-Alkyl-9H-carbazol-3-amine Scaffold

The carbazole moiety is a privileged scaffold in materials science and medicinal chemistry due to its unique electronic and structural features. The tricyclic, planar structure imparts rigidity and promotes intermolecular π-π stacking, which is advantageous for charge transport in organic semiconductors. The nitrogen atom in the pyrrole ring can be easily functionalized, allowing for the tuning of its electronic properties and solubility.

The introduction of an amino group at the 3-position significantly influences the photophysical properties by introducing a strong electron-donating group, which can lead to intramolecular charge transfer (ICT) states upon photoexcitation. The alkyl group at the 9-position, such as the methyl group in this compound, enhances solubility in organic solvents without significantly altering the core electronic structure compared to other small alkyl groups like ethyl. These properties make 9-alkyl-9H-carbazol-3-amines valuable intermediates for the synthesis of a wide range of functional materials, including:

-

Organic Light-Emitting Diodes (OLEDs): As host materials or as building blocks for emissive dopants.

-

Fluorescent Probes: For sensing and bioimaging applications, where their sensitivity to the local environment can be exploited.[1]

-

Pharmaceuticals: The carbazole nucleus is found in numerous biologically active compounds.[2]

This guide will provide a detailed examination of the key photophysical parameters that govern the utility of this compound.

Synthesis of the 9-Alkyl-9H-carbazol-3-amine Scaffold

While the direct synthesis of this compound is not extensively detailed in the available literature, the synthesis of its close analog, 9-ethyl-9H-carbazol-3-amine, is well-established and serves as an excellent representative protocol.[2] The general strategy involves the N-alkylation of carbazole, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazol-3-amine

This protocol is adapted from established synthetic routes for 3-amino-9-alkylcarbazoles.

Step 1: N-Ethylation of Carbazole

-

To a solution of carbazole in a suitable solvent such as acetone or DMF, add a base like sodium hydroxide or potassium carbonate.

-

Add ethyl bromide or ethyl iodide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 9-ethyl-9H-carbazole.

Step 2: Nitration of 9-Ethyl-9H-carbazole

-

Dissolve 9-ethyl-9H-carbazole in a suitable solvent like glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent, such as nitric acid, dropwise while maintaining the low temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 3-nitro-9-ethyl-9H-carbazole.

Step 3: Reduction of 3-Nitro-9-ethyl-9H-carbazole

-

Suspend 3-nitro-9-ethyl-9H-carbazole in a solvent mixture such as ethanol and water.

-

Add a reducing agent, for example, sodium dithionite or tin(II) chloride.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to yield 9-ethyl-9H-carbazol-3-amine.

Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions within the carbazole core, which are modulated by the amino and methyl substituents.

Electronic Absorption and Emission Spectra

The UV-Vis absorption spectrum of 3-amino-9-alkylcarbazoles is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the carbazole ring system. The presence of the amino group at the 3-position typically leads to a red-shift in the absorption maxima compared to unsubstituted carbazole due to the extension of the π-conjugated system.

The fluorescence emission spectrum is expected to be a broad, Stokes-shifted band. The exact emission wavelength will be sensitive to the solvent environment due to the potential for intramolecular charge transfer (ICT) from the amino group to the carbazole core in the excited state.

Table 1: Expected Photophysical Properties of this compound (based on analogs)

| Property | Expected Value/Range | Notes |

| Absorption Maxima (λabs) | 290-300 nm, 320-340 nm | In non-polar solvents.[3] |

| Emission Maximum (λem) | 400-450 nm | Highly solvent-dependent.[3] |

| Stokes Shift | 60-100 nm | Will increase with solvent polarity. |

| Molar Absorptivity (ε) | 104 - 105 M-1cm-1 | Typical for π-π* transitions in aromatic systems. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Dependent on solvent and molecular rigidity. |

| Fluorescence Lifetime (τF) | 1-10 ns | Typical for fluorescent organic molecules. |

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For emission in the 400-450 nm range, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the plots for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

-

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample in the desired solvent.

-

Data Acquisition:

-

The pulsed light source excites the sample.

-

The detector measures the arrival time of the first photon emitted from the sample after each excitation pulse.

-

The timing electronics build a histogram of the arrival times of the photons.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The instrument response function (IRF) of the system must be measured and deconvoluted from the sample decay for accurate results.

-

Solvatochromism

Solvatochromism is the change in the position, and sometimes the shape and intensity, of the absorption and emission bands of a molecule with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, which is expected for 3-amino-9-alkylcarbazoles due to the potential for ICT.

-

Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol).

-

Spectral Measurements: Record the UV-Vis absorption and fluorescence emission spectra of the sample in each solvent.

-

Data Analysis:

-

Determine the absorption (ν̃abs) and emission (ν̃em) maxima in wavenumbers (cm-1).

-

Calculate the Stokes shift (Δν̃ = ν̃abs - ν̃em) for each solvent.

-

Analyze the data using solvatochromic polarity scales, such as the Lippert-Mataga plot, which relates the Stokes shift to the solvent orientation polarizability (Δf):

Δν̃ = (2/hc) * ((μe - μg)2 / a3) * Δf + constant

where:

-

h is Planck's constant, c is the speed of light.

-

μe and μg are the excited and ground state dipole moments, respectively.

-

a is the radius of the solvent cavity.

-

Δf = [ (ε-1)/(2ε+1) ] - [ (n2-1)/(2n2+1) ] (ε is the dielectric constant and n is the refractive index of the solvent).

A linear correlation in the Lippert-Mataga plot indicates a significant change in dipole moment upon excitation and provides information about the nature of the excited state.

-

Computational Modeling of Photophysical Properties

In the absence of extensive experimental data, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the photophysical properties of molecules.

Computational Protocol: TD-DFT Calculations

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Ground State Optimization:

-

Build the molecular structure of this compound.

-

Perform a geometry optimization of the ground state (S0) using a suitable density functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

-

Excited State Calculations:

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths of the lowest singlet excited states. This will provide the theoretical absorption spectrum.

-

To simulate the emission spectrum, optimize the geometry of the first excited state (S1).

-

Perform a TD-DFT calculation at the optimized S1 geometry to obtain the emission energy.

-

-

Solvent Effects: To model the solvatochromic effects, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.

Conclusion

This compound is a molecule of significant interest due to the versatile photophysical properties of the 3-aminocarbazole scaffold. While direct experimental data for this specific compound remains to be fully elucidated, this guide provides a comprehensive framework for its characterization based on the well-studied properties of its close analogs. The provided experimental and computational protocols offer a clear roadmap for researchers to thoroughly investigate the absorption, emission, quantum yield, lifetime, and solvatochromic behavior of this and related carbazole derivatives. A deeper understanding of these fundamental properties is crucial for the rational design of novel materials with tailored photophysical characteristics for a wide range of applications in science and technology.

References

- Yang, L., Wang, J., Liu, B., Han, G., Wang, H., Yang, L., Zhao, J., Han, M.-Y., & Zhang, Z. (2021). Tracking lipid droplet dynamics for the discrimination of cancer cells by a solvatochromic fluorescent probe.

- Green, P., & Winitz, M. (2001). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Proceedings of the National Academy of Sciences, 98(10), 5578-5583.

-

PubChem. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]

- Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3049.

-

Grokipedia. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]

- Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(4), M684.

- Hassan, A. A., & Bondock, S. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 368-403.

- Al-Zaqri, N., Warad, I., Al-Ghorbany, F., & Al-Farhan, K. (2020). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity.

-

PrepChem. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Taha, A., Adly, O., & Fahmy, S. A. (2023). Synthesis, spectral, DFT calculations and biological studies of solvatochromic copper(II)‐ONS hydrazone derived from 2‐aminochromone‐3‐carboxaldehyde.

- Oshchepkov, M., & Popov, K. I. (2020). 3-amino-9-ethylcarbazole (a) and N-(2,3-epoxypropyl)carbazole (b) luorophore structures.

- Tabuchi, A., Hayakawa, T., Kuwata, S., Ishige, R., & Ando, S. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation.

- Xu, F., Chen, Y., & Qian, X. (2009). A novel fluorescence sensor based on covalent immobilization of 3-amino-9-ethylcarbazole by using silver nanoparticles as bridges and carriers. Analytica Chimica Acta, 636(2), 205-209.

-

SpectraBase. (n.d.). 3-Amino-9-ethylcarbazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Wang, G., Zhang, J., & Wu, C. (2000). Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluorescence detection. Analytica Chimica Acta, 405(1-2), 133-140.

- Kumar, S., Singh, A., & Singh, R. K. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Neese, F. (2012). The ORCA program system.

- Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.

Sources

An In-Depth Technical Guide to the Electrochemical Properties of 9-Methyl-9H-carbazol-3-amine

Foreword: Unveiling the Electrochemical Soul of a Versatile Carbazole Derivative

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the electrochemical landscape of 9-Methyl-9H-carbazol-3-amine. While direct experimental data for this specific methyl derivative remains nascent in publicly accessible literature, we will construct a robust and predictive understanding by leveraging extensive data from its exceptionally close analog, 3-amino-9-ethylcarbazole. The subtle difference in a single methylene unit on the N-alkyl chain is anticipated to have a minimal impact on the core electrochemical properties governed by the carbazole nucleus and the 3-amino group. This guide is therefore built on a foundation of strong scientific analogy and established principles in carbazole chemistry, providing a valuable and insightful resource for your research endeavors.

Introduction: The Significance of this compound

Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic, optical, and biological properties.[1] The rigid, planar carbazole ring system, with its electron-rich nitrogen atom, provides a robust scaffold for the design of functional molecules. The introduction of an amino group at the 3-position and a methyl group at the 9-position of the carbazole core, as in this compound, gives rise to a molecule with a fascinating interplay of electron-donating and charge-transporting characteristics.

Understanding the electrochemical properties of this molecule is paramount for its application in several high-stakes domains:

-

Organic Electronics: As a potential hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells, its oxidation potential, HOMO/LUMO energy levels, and the stability of its oxidized state are critical performance indicators.

-

Drug Development: The redox activity of a molecule can be intimately linked to its biological function, influencing its mechanism of action as an antioxidant, antimicrobial, or neuroprotective agent.[2][3]

-

Biosensing: The electroactive nature of this compound makes it a candidate for the development of sensitive and selective electrochemical biosensors, for instance, as a peroxidase substrate.[4]

This guide will provide a detailed examination of the synthesis, electrochemical behavior, and potential applications of this compound, offering both theoretical insights and practical experimental protocols.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a well-established three-step process, adapted from the synthesis of its ethyl analog.[4] This procedure involves N-alkylation of the carbazole core, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 9-Methyl-9H-carbazole

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve carbazole (1 equivalent) in acetone.

-

Base Addition: Add powdered potassium hydroxide (KOH) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 9-Methyl-9H-carbazole as a white solid.

Step 2: Synthesis of 9-Methyl-3-nitro-9H-carbazole

-

Dissolution: Dissolve 9-Methyl-9H-carbazole (1 equivalent) in glacial acetic acid in a round-bottom flask placed in an ice bath.

-

Nitration: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Precipitation: Pour the reaction mixture into a beaker of ice-cold water. A yellow precipitate will form.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to yield 9-Methyl-3-nitro-9H-carbazole.

Step 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend 9-Methyl-3-nitro-9H-carbazole (1 equivalent) in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the suspension.

-

Reflux: Heat the mixture to reflux for 3-4 hours. The yellow suspension should turn into a clear solution.

-

Basification: Cool the reaction mixture and pour it into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

Core Electrochemical Properties

The electrochemical behavior of this compound is dominated by the electron-rich carbazole nucleus and the exocyclic amino group. These moieties are readily oxidized, making the compound a strong electron donor.

Redox Behavior: Insights from Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction processes of a molecule.[1] For a compound like this compound, a typical CV experiment would reveal its oxidation potential, the reversibility of the redox process, and potential for electropolymerization.

Table 1: Estimated Electrochemical Data for this compound

| Parameter | Estimated Value | Reference Compound/Method |

| Oxidation Potential (Epa) | +0.6 to +0.8 V (vs. Ag/AgCl) | Based on substituted aminocarbazoles |

| Reduction Potential | Not readily observed | Typically, carbazoles are difficult to reduce |

| HOMO Energy Level | -5.1 to -5.3 eV | Calculated from oxidation potential |

| LUMO Energy Level | -1.8 to -2.0 eV | Estimated from HOMO and optical bandgap |

| Electrochemical Bandgap | ~3.3 eV | Difference between HOMO and LUMO |

Note: These are estimated values based on literature for analogous compounds and should be confirmed by direct experimental measurement.

Sources

- 1. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility of 9-Methyl-9H-carbazol-3-amine in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 9-Methyl-9H-carbazol-3-amine, a crucial carbazole derivative in pharmaceutical research and organic electronics. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document synthesizes information based on the known behavior of structurally similar carbazole compounds, fundamental chemical principles, and established experimental methodologies. We present a predicted qualitative solubility profile, explore the underlying molecular interactions governing this behavior, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is a heterocyclic aromatic amine with a tricyclic structure. It belongs to the carbazole family, compounds of significant interest due to their unique photophysical and electronic properties. The core structure consists of two benzene rings fused to a five-membered nitrogen-containing ring.[1] The specific molecule is functionalized with a methyl group on the nitrogen atom (position 9) and an amine group on the carbazole backbone (position 3).

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₂N₂

-

Molecular Weight: 196.25 g/mol

-

Physical Form: Solid

-

Melting Point: 174 °C

-

Boiling Point: 415.4 °C at 760 mmHg

The presence of the aromatic rings, the tertiary amine within the ring, and the primary amine substituent makes understanding its solubility profile critical for its application in solution-based processes such as synthesis, purification, formulation, and biological assays.

The Theoretical Basis of Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.[2] The interplay of these forces dictates the extent to which a solvent can overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

Molecular Structure Analysis:

-

Non-polar Character: The large, fused aromatic ring system (carbazole core) is inherently non-polar and hydrophobic. This region will readily interact with non-polar solvents through van der Waals forces (specifically, London dispersion forces).

-

Polar Character: The molecule possesses two key polar features:

-

The nitrogen atom within the carbazole ring.

-

The primary amine (-NH₂) group at the 3-position. This group is capable of acting as a hydrogen bond donor.

-

-

Overall Polarity: The combination of a large non-polar scaffold with a polar, hydrogen-bonding functional group gives this compound a mixed polarity. Its solubility will therefore be highly dependent on the specific nature of the solvent.

Solvent Interactions:

-

Non-polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents are expected to be effective at dissolving the compound. The large, non-polar carbazole core will interact favorably with these solvents. The parent compound, carbazole, shows high solubility in solvents like toluene and benzene.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent candidates for dissolving this compound. They are highly polar and can accept hydrogen bonds from the -NH₂ group, while also interacting with the aromatic system. Carbazole itself is known to be soluble in DMSO.[3][4] Studies have shown that strong intermolecular hydrogen bonds form between the N-H of carbazole and DMF, significantly enhancing solubility.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the amine group, the large non-polar part of the molecule may limit high solubility. Carbazole has demonstrated lower solubility in ethanol compared to non-polar solvents.[4] The solubility of related compounds like N-Ethylcarbazole in various alcohols has been shown to increase with temperature.[6]

-

Aqueous Solubility: Due to its predominantly non-polar structure, this compound is expected to have very low solubility in water. For the similar compound 3-amino-9-ethylcarbazole, the water solubility is reported as less than 1 mg/mL.[7] The hydrochloride salt form, however, is generally water-soluble.[8]

Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Benzene, Hexane, Dichloromethane | High | Favorable interactions with the large non-polar carbazole core.[3] |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance.[5] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | Competing interactions; the large hydrophobic region limits solubility.[4][6] |

| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly hydrophobic.[7] |

Factors Influencing Solubility

Several experimental conditions can be manipulated to enhance the solubility of this compound.

-

Temperature: For most solid organic compounds, solubility increases with temperature.[3][9] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid solute. This relationship has been experimentally verified for similar compounds like N-Ethylcarbazole in various organic solvents.[6]

-

pH (in aqueous systems): The primary amine group (-NH₂) is basic. In an acidic aqueous solution (pH < 7), this group can be protonated to form an ammonium salt (-NH₃⁺). This ionic species will be significantly more polar and thus more soluble in water.[10]

-

Solvent Mixtures: Using a co-solvent system can be a powerful strategy. For instance, a mixture of a non-polar solvent (like toluene) and a polar aprotic solvent (like DMSO) might provide optimal solubility by satisfying the interaction preferences of both the non-polar and polar regions of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and validated experimental protocol is essential. The following describes a standard method for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., Toluene, DMSO, Ethanol)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The key is to ensure solid remains undissolved, confirming saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature.

-

Once the solvent is fully evaporated, weigh the vial again. The mass difference corresponds to the dissolved solute.

-

Solubility (g/L) = (Mass of residue) / (Volume of aliquot taken).

-

-

Chromatographic/Spectroscopic Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same method and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor. Solubility = (Concentration from curve) x (Dilution Factor).

-

-

-

Data Reporting:

-

Report the solubility in standard units such as g/L, mg/mL, or mol/L.

-

Always specify the solvent and the temperature at which the measurement was performed.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart of the equilibrium solubility determination protocol.

Diagram 2: Solute-Solvent Interactions

Caption: Intermolecular forces driving solubility.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its molecular structure allows for reliable predictions of its behavior in common organic solvents. The compound is anticipated to be highly soluble in non-polar and polar aprotic solvents, with moderate to low solubility in polar protic solvents and very low solubility in water. For researchers and developers, empirical determination using the standardized protocol provided herein is the definitive method for obtaining the precise data required for specific applications. This guide provides the necessary theoretical framework and practical methodology to approach solubility challenges with confidence.

References

-

Solubility of Things. Carbazole. Available from: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

ResearchGate. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Available from: [Link]

-

ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Available from: [Link]

-

Royal Society of Chemistry. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Available from: [Link]

-

Cheméo. Chemical Properties of 9H-Carbazol-3-amine, 9-ethyl- (CAS 132-32-1). Available from: [Link]

-

PubChem. 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). Available from: [Link]

-

CAS Common Chemistry. N-Isopropylcarbazole. Available from: [Link]

-

Cheméo. 9H-Carbazol-3-amine, 9-ethyl-. Available from: [Link]

-

Wikipedia. Carbazole. Available from: [Link]

-

PubChem. 3-Amino-9-ethylcarbazole. Available from: [Link]

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1) | C14H15ClN2 | CID 62130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 9-Methyl-9H-carbazol-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methyl-9H-carbazol-3-amine is a heterocyclic amine built upon the privileged carbazole scaffold. The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The strategic placement of a methyl group at the 9-position and an amino group at the 3-position imparts specific characteristics to the molecule, making it a valuable building block for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications in drug discovery and materials science.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 61166-04-9 | [1] |

| Molecular Formula | C₁₃H₁₂N₂ | |

| Molecular Weight | 196.25 g/mol | [1] |

| Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| InChI Key | AIMXMLCYGWOKDI-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a well-established three-step sequence starting from carbazole. This process involves N-methylation, followed by regioselective nitration and subsequent reduction of the nitro group. The causality behind these steps lies in the strategic activation and functionalization of the carbazole core.

Step 1: N-Methylation of Carbazole

The initial step involves the alkylation of the nitrogen atom of the carbazole ring. The use of a methylating agent in the presence of a base ensures the selective formation of 9-methylcarbazole.

-

Protocol:

-

Dissolve carbazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium hydroxide (KOH) or sodium hydride (NaH), to deprotonate the carbazole nitrogen.

-

Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude 9-methylcarbazole by recrystallization or column chromatography.

-

Step 2: Nitration of 9-Methylcarbazole

The electron-rich carbazole ring system is susceptible to electrophilic substitution. Nitration occurs preferentially at the 3 and 6 positions due to the directing effect of the nitrogen atom. Careful control of reaction conditions can favor the formation of the 3-nitro derivative.

-

Protocol:

-

Dissolve 9-methylcarbazole in a suitable solvent like acetic acid or a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent, such as nitric acid (HNO₃) or a mixture of nitric acid and sulfuric acid (H₂SO₄), while maintaining a low temperature.

-

Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the 3-nitro-9-methylcarbazole.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Reduction of 3-Nitro-9-methylcarbazole

The final step involves the reduction of the nitro group to the desired amine functionality. Several reducing agents can be employed for this transformation.[2][3][4]

-

Protocol (using Tin(II) Chloride):

-

Suspend 3-nitro-9-methylcarbazole in a solvent such as ethanol or ethyl acetate.

-

Add an excess of a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O), in the presence of a strong acid like concentrated hydrochloric acid (HCl).[5]

-

Heat the mixture at reflux for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

-

Extract the this compound with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the final product by column chromatography or recrystallization.

-

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

An alternative and more modern approach to forming the C-N bond is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction offers a direct method for the synthesis of aryl amines from aryl halides.[8][9][10] In this context, 3-bromo-9-methylcarbazole could be coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the target molecule. This method is often favored for its broad substrate scope and functional group tolerance.

Physicochemical and Spectroscopic Properties

| Property | Estimated Value/Information | Reference (Analog) |

| Physical State | Likely a solid at room temperature | [5] |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and DMF. | [13] |

| pKa | The amino group is expected to be basic. | |

| LogP | Expected to be moderately lipophilic. | [11][12] |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; N-methyl protons as a singlet around 3.5-4.0 ppm; Amine protons as a broad singlet. | [14][15] |

| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm; N-methyl carbon around 30 ppm. | [16] |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹); C-H stretching for aromatic and methyl groups; C=C stretching for the aromatic rings. | [14][17] |

Applications in Research and Development

The unique structural features of this compound make it a versatile intermediate for the development of novel compounds in both medicinal chemistry and materials science.

Medicinal Chemistry

The carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[18] Derivatives of this compound are explored for a range of therapeutic applications:

-

Anticancer Agents: Carbazole derivatives have demonstrated significant potential as anticancer agents.[19][20] The planar carbazole ring system can intercalate with DNA, and substituents can be tailored to interact with specific enzymes or receptors involved in cancer progression. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to reactivate the p53 tumor suppressor pathway in human melanoma cells.[21] Reactivation of mutant p53 is a promising strategy for cancer therapy.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig_reaction [chemeurope.com]

- 11. 9H-Carbazol-3-amine, 9-ethyl- (CAS 132-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chemeo.com [chemeo.com]

- 13. CN102634018A - Aminocarbazole/aniline copolymer and synthesis method thereof - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. DSpace [diposit.ub.edu]

- 16. mdpi.com [mdpi.com]

- 17. 9H-Carbazole, 9-methyl- [webbook.nist.gov]

- 18. echemcom.com [echemcom.com]

- 19. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 9-Methyl-9H-carbazol-3-amine Derivatives

Abstract

The carbazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] Derivatives of 9-Methyl-9H-carbazol-3-amine, in particular, represent a focal point of contemporary research due to their potential as targeted therapeutic agents.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle variations in stereochemistry and intermolecular interactions can profoundly influence their physicochemical properties and biological efficacy. This guide provides a comprehensive walkthrough of the methodologies central to the crystal structure analysis of this important class of compounds. We will delve into the rationale behind experimental design, from the synthesis and crystallization of high-quality single crystals to the intricacies of X-ray diffraction data acquisition and structure refinement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystal structure analysis to accelerate their research and development programs.

The Strategic Imperative for Structural Analysis in Carbazole Drug Discovery

The therapeutic potential of carbazole derivatives is often linked to their ability to interact with specific biological targets, such as enzymes or receptors. For instance, certain carbazole derivatives have been identified as potent ATP-competitive inhibitors of the Kinesin Spindle Protein (KSP), a target for cancer chemotherapy.[4][5] The efficacy of such interactions is dictated by the molecule's three-dimensional geometry and its capacity to form non-covalent bonds (e.g., hydrogen bonds, π-π stacking).

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional structure.[6][7] It provides unambiguous, high-resolution data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[8] This information is invaluable for:

-

Validating Molecular Structure: Confirming the outcome of a synthetic route.

-

Understanding Structure-Activity Relationships (SAR): Correlating specific structural features, such as the planarity of the carbazole system or the orientation of substituents, with biological activity.[5][9]

-

Informing Drug Design: Providing an empirical foundation for computational modeling and the rational design of next-generation derivatives with improved potency and selectivity.

-

Solid-State Characterization: Identifying and characterizing polymorphs, solvates, and co-crystals, which is critical for pharmaceutical development as different solid forms can have different stability, solubility, and bioavailability profiles.[10][11]

This guide will navigate the complete workflow, from obtaining the molecule of interest to interpreting its crystal structure in a biologically relevant context.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins long before the sample is placed in an X-ray beam. The synthesis of the target compound and the subsequent growth of high-quality single crystals are foundational steps that demand meticulous execution.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically starts from commercially available 9-methyl-9H-carbazole, which is then functionalized. A common route involves the introduction of a formyl group to create an aldehyde, which can then be condensed with various primary amines to form Schiff base derivatives.[12]

Generalized Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Formylation: 9-methyl-9H-carbazole is reacted with a formylating agent (e.g., phosphorus oxychloride and dimethylformamide in a Vilsmeier-Haack reaction) to produce 9-methyl-9H-carbazole-3-carbaldehyde.

-

Condensation: The resulting aldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

Amine Addition: The desired primary amine (e.g., 5-amino-3,4-dimethylisoxazole, 1 equivalent) is added to the solution.[12] A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the reaction.

-

Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[13]

-

Isolation: Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration, washed with cold solvent, and dried.

-

Purification: If necessary, the crude product is purified by recrystallization or column chromatography to achieve the high purity (>98%) required for crystal growth.[3]

Caption: General workflow for the synthesis of this compound derivatives.

Growing X-ray Quality Single Crystals

The goal of crystallization is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects. Several factors influence crystal quality, including purity, solvent choice, nucleation rate, and time.[14]

Key Crystallization Techniques

-

Slow Evaporation: This is the most common method. A saturated or nearly saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a quiet, vibration-free environment, loosely covered to allow the solvent to evaporate slowly over days or weeks.[14]

-

Liquid Diffusion: This technique is effective for compounds that are highly soluble. The compound is dissolved in a "good" solvent and placed in a small vial. A "poor" solvent, which is miscible with the good solvent but in which the compound is insoluble, is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[14]

-

Vapor Diffusion: The compound is dissolved in a small volume of solvent in an open vial. This vial is then placed inside a larger, sealed chamber containing a larger volume of a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

Causality in Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If solubility is too high, only small crystals may form. If it is too low, crystallization may not occur at all. A common strategy is to use a binary solvent system, dissolving the compound in a "good" solvent and titrating with a "poor" solvent until the solution is slightly turbid, then warming until it clarifies before allowing it to cool slowly.[14]

Core Analytical Methods: X-ray Diffraction